(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16, also known as this compound, is a useful research compound. Its molecular formula is C₄₃H₄₉N₃O₁₁ and its molecular weight is 783.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Research on Similar Compounds

Hallucinogenic Properties and Potential Dangers : Studies on N-Methoxybenzyl derivatives of the 2C family, such as 25C-NBOMe, highlight their potent serotonin 5-HT2A receptor agonist hallucinogenic properties, with harmful effects similar to LSD. These compounds have easy online availability and lack comprehensive research on their pharmacological, chemical, and toxicological properties, making them potentially dangerous (Katarzyna Kamińska et al., 2020).

Toxic Effects and Analytical Detection : Another study on a similar compound, 25I-NBOMe, discusses the limited knowledge of its pharmacological properties, toxic effects, and the growing number of fatal and non-fatal intoxications associated with its use. The study emphasizes the need for further investigation into these compounds' effects and analytical methods for their identification (Kamińska Katarzyna et al., 2020).

Prophylactic Efficacy of Acetylcholinesterase Inhibitors : Research on reversible acetylcholinesterase inhibitors as pretreatment for exposure to organophosphates suggests potential applications in protecting against toxic exposure. The study compares the efficacy of various inhibitors and identifies promising compounds for broad-spectrum prophylactic use (D. Lorke & G. Petroianu, 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-5,22-diene", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-5,22-diene with acetic anhydride and pyridine to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholest-18-ene", "Step 2: Oxidation of the double bond at position 18 using sodium periodate to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-18,20-diene", "Step 3: Reduction of the ketone group at position 20 using sodium borohydride to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-5,18-diene", "Step 4: Deprotection of the acetyl group at position 25 using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 5: Coupling of the methoxy group at position 27 with acetic anhydride using hydrochloric acid as a catalyst to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 6: Neutralization of the reaction mixture with sodium hydroxide and extraction with dichloromethane to obtain the desired product" ] } | |

Número CAS |

1351775-03-5 |

Fórmula molecular |

C₄₃H₄₉N₃O₁₁ |

Peso molecular |

783.86 |

Sinónimos |

Rifaximin Impurity B; Rifaximin Impurity 2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

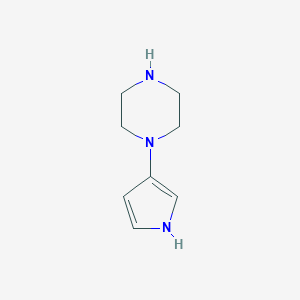

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)

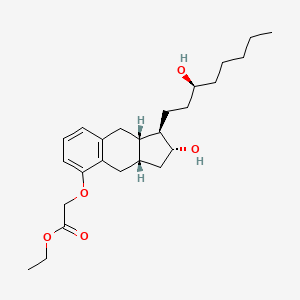

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)